3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide
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Overview
Description
3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, fluorophenyl, benzotriazol, and methoxybenzamide groups. Its chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with 2H-1,2,3-benzotriazole under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve palladium-catalyzed cross-coupling with boronic acids.
Scientific Research Applications
3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3,5-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide can be compared with similar compounds like:
3’,5’-Dichloro-2,2,2,4’-tetrafluoroacetophenone: This compound shares the dichloro and fluorophenyl groups but differs in its overall structure and properties.
2,4-Dichloro-5-fluoroacetophenone: Another similar compound with dichloro and fluorophenyl groups, used in different chemical applications.
The uniqueness of this compound lies in its benzotriazol and methoxybenzamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13Cl2FN4O2 |
---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H13Cl2FN4O2/c1-29-19-15(8-11(21)9-16(19)22)20(28)24-13-4-7-17-18(10-13)26-27(25-17)14-5-2-12(23)3-6-14/h2-10H,1H3,(H,24,28) |
InChI Key |
UUGRKSYMSNWUGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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